4-(Pyridin-4-yl)benzonitrile
Description
4-(Pyridin-4-yl)benzonitrile is an aromatic compound featuring a pyridine ring directly attached to a benzonitrile moiety. The pyridine ring contributes basicity and coordination capabilities, while the nitrile group enhances polarity and serves as a versatile functional group for further derivatization. This compound is synthesized via nucleophilic substitution reactions, such as the coupling of 4-(bromomethyl)pyridine with 2-hydroxybenzonitrile in the presence of K₂CO₃ . Its structural simplicity and bifunctional nature make it a valuable scaffold in medicinal chemistry, materials science, and coordination chemistry.
Properties
IUPAC Name |
4-pyridin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOEJIIPHVFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-(Pyridin-4-yl)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with 4-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom in 4-bromopyridine is replaced by the cyano group from benzonitrile. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Chemical Reactions Analysis
4-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the pyridine ring or the benzonitrile moiety can be functionalized with different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2.1. Inhibition of Lysine-Specific Demethylase 1 (LSD1)
One of the notable applications of 4-(Pyridin-4-yl)benzonitrile is its role as an inhibitor of lysine-specific demethylase 1, an enzyme implicated in various cancers and epigenetic regulation. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against LSD1, which is crucial for the development of epigenetic therapies.
Case Study:
A study reported the synthesis and evaluation of several this compound derivatives, revealing that certain compounds displayed IC50 values in the low micromolar range against LSD1, indicating their potential as therapeutic agents in cancer treatment .
2.2. Xanthine Oxidase Inhibition
Another significant application involves the design of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. These compounds have shown promising activity in reducing uric acid levels, which is beneficial for conditions like gout.
Data Table: Xanthine Oxidase Inhibition Potency
| Compound | IC50 (μM) |
|---|---|
| 5a | 8.1 |
| 5b | 6.7 |
| 5c | 10.5 |
The most active compounds were identified using enzyme kinetics studies, confirming their mixed-type inhibition mechanisms .
3.1. PET Imaging Ligands
Recent research has explored the use of pyridine-based compounds as ligands for positron emission tomography (PET). Specifically, derivatives of this compound have been investigated for their ability to visualize specific brain receptors, such as muscarinic acetylcholine receptors.
Case Study:
A study highlighted the development of a radiofluorinated analogue derived from this compound, which exhibited favorable brain uptake and specificity for M4 receptors in preclinical PET imaging studies . This advancement could facilitate better understanding and diagnosis of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)benzonitrile depends on its specific application. In the context of medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or allosteric sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
A. 2-((Pyridine-4-yl)methoxy)benzonitrile ()
- Structure : Differs by a methoxy (-OCH₂-) linker between the pyridine and benzonitrile.
- Impact : The ether linkage reduces planarity and electronic conjugation compared to the direct C–C bond in 4-(Pyridin-4-yl)benzonitrile. This may lower coordination strength in metal complexes but improve solubility in polar solvents.
B. 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile ()
- Structure : Incorporates a thiazole ring fused to the pyridine.
- Impact : The thiazole introduces sulfur-based electron-withdrawing effects, enhancing electrophilicity. This modification is advantageous in small-molecule drug design, where thiazole motifs are associated with antimicrobial and kinase-inhibitory activities .
C. 5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile ()
- Structure : Features a triazole ring linked to the benzonitrile.
- Impact: The triazole group adds hydrogen-bonding capacity and metabolic stability, critical for xanthine oxidase inhibitors. Derivatives of this compound exhibit IC₅₀ values in the nanomolar range, highlighting the pharmacophoric importance of the triazole .
Biological Activity
4-(Pyridin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a benzonitrile group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Related compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, certain analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
- Antimicrobial Effects : Some derivatives have been tested for their antimicrobial activity, showing effectiveness against specific bacterial strains .
Biological Activities
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a derivative of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability with an IC50 value of 25.72 μM, demonstrating its potential as an anticancer agent .
- Neuroprotective Properties : Research has shown that certain derivatives can effectively inhibit AChE activity with IC50 values around 5.90 μM, suggesting their utility in treating Alzheimer's disease .
- Antimicrobial Activity : A related study highlighted the antimicrobial effects of certain derivatives against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 0.015 mg/mL, indicating strong antibacterial activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Pyridin-4-yl)benzonitrile, and how can reaction conditions be optimized for high yields?
- Methodological Answer :
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between pyridinyl boronic acids and bromobenzonitrile derivatives is widely used. For example, this compound was synthesized via Pd-catalyzed coupling of 4-bromobenzonitrile with pyridin-4-ylboronic acid, achieving 85% yield under inert conditions .
- Hydrosilylation : Fe-catalyzed hydrosilylation of alkynes with nitrile precursors provides an alternative route, though yields depend on catalyst loading and solvent polarity .
- Optimization : Use design of experiments (DoE) to assess temperature, catalyst-to-substrate ratio, and solvent effects. NMR and LC-MS monitoring are critical for intermediate validation .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its molecular configuration?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Definitive structural elucidation is achieved via SCXRD. For instance, Ni/Co/Cd complexes with this compound ligands were characterized to confirm μ2-bridging modes and hydrogen-bonded 3D networks .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 8.7–7.7 ppm) and nitrile carbon (δ ~118 ppm) confirm substitution patterns .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 180.07 for C12H8N2) .
- Contradictions : Discrepancies in melting points (e.g., 92.5–94.5°C vs. literature) require differential scanning calorimetry (DSC) to verify purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), segregate waste, and dispose via licensed hazardous waste contractors .
- Toxicity Data : Limited ecotoxicological data necessitate precautionary measures (e.g., avoid aqueous release) .
Advanced Research Questions
Q. How do metal complexes of this compound perform in electrocatalytic hydrogen evolution, and what structural features enhance activity?
- Methodological Answer :
- Electrocatalytic Performance : Ni and Co complexes exhibit hydrogen evolution reaction (HER) activity in acidic media. Co complexes (e.g., Co₂L₂(SO₄)₂) show lower overpotentials (−0.42 V vs. RHE) and higher TOF values due to favorable d-orbital electron configurations .
- Structure-Activity Insights :
- Ligand Geometry : The rigid pyridyl-nitrile backbone facilitates π-π stacking, improving electron transfer.
- Metal Center : Co²+’s lower electronegativity vs. Ni²+ enhances proton adsorption kinetics .
- Experimental Design : Use linear sweep voltammetry (LSV) and electrochemical impedance spectroscopy (EIS) to compare Tafel slopes and charge-transfer resistance .
Q. What strategies address contradictions in the pharmacological activity of this compound derivatives, such as varying IC₅₀ values across assays?
- Methodological Answer :
- Case Study : Xanthine oxidase inhibitors derived from this compound showed IC₅₀ discrepancies (e.g., 6.7–8.1 µM in enzyme assays vs. reduced cellular activity).
- Resolution Strategies :
- Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) reveals steric clashes in cellular environments not observed in vitro .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to identify rapid degradation pathways .
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to confirm target engagement .
Q. How can this compound be functionalized to improve its efficacy in biofilm eradication, and what mechanistic insights guide this optimization?
- Methodological Answer :
- Functionalization : Introduce triazole or thiazole moieties via click chemistry (e.g., CuAAC) to enhance membrane penetration. Compound 14 (a triazole derivative) showed biofilm disruption at 10 µM by interfering with Pseudomonas aeruginosa quorum sensing .
- Mechanistic Insights :
- Synergy with Antibiotics : Co-administration with tobramycin reduces biofilm viability 4-fold via ROS generation .
- Structural Requirements : Electron-withdrawing groups (e.g., -CF₃) at the pyridinyl position enhance target binding (e.g., PqsR inverse agonism) .
- Experimental Design : Use confocal microscopy with LIVE/DEAD staining to quantify biofilm thickness and metabolic activity .
Data Contradictions and Resolution
Q. Why do catalytic efficiencies of this compound-based metal complexes vary significantly across studies, and how can reproducibility be ensured?
- Methodological Answer :
- Key Variables :
- Crystallinity : Amorphous vs. crystalline catalysts (e.g., Ni complexes) differ in active site accessibility. SCXRD confirms crystallinity .
- Support Materials : Graphene composites reduce aggregation but may alter electronic properties (e.g., 1/graphene vs. pure Ni complex) .
- Reproducibility : Standardize synthesis protocols (e.g., solvent thermal method at 120°C for 72 hours) and characterize batches via PXRD .
Methodological Tools
Q. Which computational tools are recommended for modeling the electronic properties of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
